molecular formula C32H20N6O6 B5022697 N,N'-bis(2-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide

N,N'-bis(2-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide

Cat. No. B5022697
M. Wt: 584.5 g/mol
InChI Key: VQWHFXNALWDPSV-UHFFFAOYSA-N
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Description

“N,N’-bis(2-nitrophenyl)-3,3’-biquinoline-4,4’-dicarboxamide” is likely a complex organic compound containing two nitrophenyl groups attached to a biquinoline core with carboxamide functional groups. The presence of nitrophenyl groups suggests that the compound could exhibit properties such as electron-withdrawing capacity due to the nitro groups. The biquinoline part implies potential interesting photophysical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the biquinoline core, introduction of the nitrophenyl groups, and finally the attachment of the carboxamide groups . The exact synthetic route would depend on various factors including the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a biquinoline core with nitrophenyl groups and carboxamide functionalities. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the nitrophenyl and carboxamide groups. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The carboxamide group could participate in various reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitrophenyl groups could increase its polarity, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a drug, it would interact with biological targets in the body to exert its effects. If it’s used as a dye or a sensor, its mechanism of action would involve its photophysical properties .

Safety and Hazards

As with any chemical compound, handling “N,N’-bis(2-nitrophenyl)-3,3’-biquinoline-4,4’-dicarboxamide” would require appropriate safety measures. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions involving this compound could be diverse, ranging from its potential applications in fields like medicinal chemistry, material science, to its use as a building block for synthesizing other complex molecules .

properties

IUPAC Name

N-(2-nitrophenyl)-3-[4-[(2-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20N6O6/c39-31(35-25-13-5-7-15-27(25)37(41)42)29-19-9-1-3-11-23(19)33-17-21(29)22-18-34-24-12-4-2-10-20(24)30(22)32(40)36-26-14-6-8-16-28(26)38(43)44/h1-18H,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWHFXNALWDPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C3=C(C4=CC=CC=C4N=C3)C(=O)NC5=CC=CC=C5[N+](=O)[O-])C(=O)NC6=CC=CC=C6[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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